molecular formula C₁₂H₂₈AlLiO₃ B152737 Aluminium lithium tri-tert-butoxide hydride CAS No. 17476-04-9

Aluminium lithium tri-tert-butoxide hydride

Cat. No. B152737
CAS RN: 17476-04-9
M. Wt: 253.3 g/mol
InChI Key: HTBVGZAVHBZXMS-UHFFFAOYSA-N
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Description

Reactivity and Catalytic Activity of tert-Butoxy-Aluminium Hydride Reagents

The tert-butoxy aluminium hydride reagents, including lithium aluminium hydride variants with tert-butoxy groups, have been studied for their reactivity and catalytic activities. These reagents demonstrate varying reactivity influenced by the coordinating ligand on the lithium cation. For instance, the reaction of these reagents with pyridine and amine-borane compounds has been explored, revealing potential for catalytic applications in dehydrocoupling reactions. The structural characterization of these compounds has provided insight into the nature of the hydridic species present .

Reaction with 1,4-Di-tert-butyl-1,4-diazabutadiene

The interaction of LiAlH4 with 1,4-di-tert-butyl-1,4-diazabutadiene has been investigated, leading to the formation of various aluminum hydride products. The products obtained depend on the reactants' stoichiometry and order of addition. The study includes detailed X-ray crystal structures of the resulting compounds, which help in understanding the nature of the aluminum hydride species formed during the reaction .

Anionic and Neutral Aluminum Bis(N,N'-di-tert-butylethylenediamide) Complexes

Research into the reaction of aluminum triamide with n-BuLi has yielded monomeric lithium aluminum tetraamide and its diethyl ether adduct. Further reactions with Lewis bases and HgCl2 have produced a range of complexes, including ionic and neutral paramagnetic species. The crystal structures of these complexes have been determined, providing valuable information on their molecular configurations .

Rapid Synthesis of Lithium Trialkylborohydrides

A rapid and efficient method for synthesizing lithium trialkylborohydrides has been developed using lithium aluminum hydride and trialkylboranes in the presence of triethylenediamine. This reaction is notable for its broad applicability to trialkylboranes with large steric requirements, offering a general synthesis approach for these compounds .

Selective Reduction by Lithium Bis-or Tris(dialkylamino)-aluminum Hydrides

The reducing characteristics of lithium tris(dihexylamino)aluminum hydride have been compared with other related reagents. This study provides insights into the reactivity of these reagents towards various organic functionalities, highlighting the unique reducing properties of lithium tris(dihexylamino)aluminum hydride, especially in the reduction of aromatic nitriles to aldehydes .

Reductions by Lithium Aluminum Hydride

Lithium aluminum hydride is a versatile reagent for the selective reduction of polar functional groups in organic compounds. The chapter details the types of compounds reduced, the nature of the products, and functional groups that are not affected by the reduction. This information is crucial for understanding the scope and limitations of lithium aluminum hydride as a reducing agent .

Olefin Metathesis with Lithium Aluminum Hydride

Lithium aluminum hydride has been shown to be an effective co-catalyst with tungsten hexachloride for olefin metathesis. The study establishes optimal conditions for the catalyst's use and discusses the mechanism of catalyst activation during the reaction .

Homogeneous Hydrogenation Catalyst

Lithium aluminum hydride serves as a homogeneous catalyst for the hydrogenation of certain unsaturated compounds. Deuterium tracer experiments have provided insights into the hydrogenation mechanism, including the trans addition of LAH to alkynes .

Mixed Lithium-Heavier Alkali Metal tert-Butoxides

A series of mixed lithium-heavier alkali metal tert-butoxides has been reported, all of which share a common structural motif. The study includes X-ray crystallographic analysis and ab initio MO calculations, which suggest that the formation of these heterometallic structures is energetically favorable .

Scientific Research Applications

Selective Reduction in Organic Synthesis

Aluminium lithium tri-tert-butoxide hydride exhibits significant applications in organic synthesis, particularly in the selective reduction of various organic compounds. For instance, it has been used for the quantitative and highly stereoselective reduction of cyclic, bicyclic, and open-chain Cram type ketones, demonstrating its utility in complex organic transformations (Boireau, Deberly, & Toneva, 1993).

Synthesis and Stabilization of Alkylaluminum Peroxides

Research has explored the unique properties of alkylaluminum peroxides, specifically focusing on the surprising stability of molecules that combine strong reducing and oxidizing functions. This includes the study of reactions involving tert-butoxide hydrides, which play a crucial role in the formation and stability of these compounds (Uhl & Jana, 2008).

Ring-Opening Polymerization Catalysts

In the field of polymer chemistry, aluminium lithium tri-tert-butoxide hydride is used as an initiator in ring-opening polymerization processes. For example, aluminum (III) tert-butoxide has been utilized in the polymerization of ε-caprolactone, a key step in producing certain polymers (Meelua, Bua-Own, Molloy, & Punyodom, 2012).

Development of Lithium Aluminate for Fusion Reactors

In energy research, specifically for fusion reactors, aluminium lithium tri-tert-butoxide hydride is involved in the synthesis of gamma lithium aluminate. This material is proposed as a tritium breeding material, critical for the operation of fusion reactors (Kwon & Park, 1997).

Atomic Layer Deposition for Lithium Conductive Films

The compound is also significant in the development of lithium conductive thin films, which have potential applications in lithium-permeable electrode barrier coatings and as solid electrolytes in thin-film batteries. The process of atomic layer deposition involving lithium tert-butoxide is a key method in these applications (Comstock & Elam, 2013).

Versatility in Organic Reduction Reactions

Its versatility in organic chemistry is further highlighted in the selective reduction of a wide range of polar functional groups, showcasing its potential as a convenient reagent in organic synthesis (Brown, 2011).

Safety And Hazards

Aluminium lithium tri-tert-butoxide hydride is classified as a hazardous substance. It can cause severe skin burns and eye damage. It releases flammable gases which may ignite spontaneously when in contact with water .

Future Directions

Aluminium lithium tri-tert-butoxide hydride is widely used in medicine, spices, agricultural chemicals, and other Minute Organic Synthesis industry . It is also used as an antimicrobial, cholesterol-lowering agent, and for ion-permeable synthetic membranes .

properties

InChI

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBVGZAVHBZXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27AlLiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminium lithium tri-tert-butoxide hydride

CAS RN

17476-04-9
Record name Lithium aluminum tri-tert-butoxyhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017476049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminium lithium tri-tert-butoxide hydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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